BRD4 ligand-Linker Conjugate 1

PROTAC synthesis modular chemistry linker optimization

BRD4 ligand-Linker Conjugate 1 is the definitive target-protein-recognition module for BRD4 PROTAC development. Chemically defined with a (+)-JQ1 warhead, C6 alkyl linker, and terminal primary amine, it enables direct amide coupling to VHL, CRBN, IAP, or MDM2 ligands without re-synthesis. Linker geometry has been validated in SAR studies, achieving DC50 values as low as 16–52 nM. This building block ensures reproducible ternary complex formation and eliminates the risk of linker-induced degradation failure seen with generic alternatives. Supplied at ≥98% purity; ideal for focused E3 ligase screening libraries and PROTAC-antibody conjugate payloads.

Molecular Formula C28H30ClN7
Molecular Weight 500.0 g/mol
Cat. No. B12417114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 ligand-Linker Conjugate 1
Molecular FormulaC28H30ClN7
Molecular Weight500.0 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl
InChIInChI=1S/C28H30ClN7/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30/h6-11,16-18H,2-5,12-15,30H2,1H3
InChIKeyNLXZLPYEKWQQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRD4 ligand-Linker Conjugate 1: Technical Specifications and Role in Targeted Protein Degradation Research


BRD4 ligand-Linker Conjugate 1 (CAS: 2154358-89-9) is a target protein ligand-linker conjugate specifically engineered as a modular building block for the synthesis of proteolysis-targeting chimeras (PROTACs) targeting bromodomain-containing protein 4 (BRD4) . The compound integrates a BRD4-binding warhead derived from the (+)-JQ1 chemotype with a flexible alkyl linker terminating in a primary amine functionality, possessing a molecular weight of 500.04 g/mol and molecular formula C28H30ClN7 [1]. This conjugate is supplied as a research-use-only intermediate (≥98% purity) and is not itself a functional PROTAC; rather, it serves as the target-protein-recognition module that must be conjugated to an E3 ligase ligand to generate a complete heterobifunctional degrader molecule .

BRD4 ligand-Linker Conjugate 1: Why Generic Substitution with Alternative Linker Conjugates Compromises PROTAC Development


Generic substitution of BRD4 ligand-Linker Conjugate 1 with alternative linker-bearing BRD4 ligand conjugates introduces substantial risk of PROTAC development failure due to the exquisitely sensitive relationship between linker composition and ternary complex formation. Systematic structure-activity relationship studies have demonstrated that variations in linker length alone can shift BRD4 degradation DC50 values by orders of magnitude; for instance, in a series of JQ1-based PROTACs, degradation activity varied dramatically across different linker configurations, with optimal linker lengths yielding DC50 values in the low nanomolar range while suboptimal linkers showed minimal degradation even at micromolar concentrations [1]. Moreover, solid-phase synthesis investigations have revealed that minor differences in linker type (alkyl versus PEG) and E3 ligand pairing significantly alter PROTAC activity [2]. This conjugate provides a chemically defined, reproducible starting point with a terminal primary amine that enables modular amide coupling to diverse E3 ligands—a synthetic handle whose absence in alternative conjugates would necessitate complete resynthesis or introduce uncontrolled variables into linker optimization campaigns.

BRD4 ligand-Linker Conjugate 1: Quantitative Comparative Evidence for Scientific Selection and Procurement


Chemically Defined Linker Architecture Enables Modular PROTAC Synthesis via Amide Coupling

BRD4 ligand-Linker Conjugate 1 incorporates a C6 alkyl linker terminating in a primary amine, providing a defined chemical handle for modular conjugation to carboxylic acid-bearing E3 ligase ligands via amide bond formation . This architecture contrasts with alternative BRD4 ligand conjugates that lack a free amine (e.g., carboxylic acid-terminated linkers requiring amine-bearing E3 ligands) or employ different linker lengths (C2, C3, PEG-based) that produce distinct spatial orientations in the final PROTAC [1]. The primary amine enables direct amide coupling with VHL ligands, CRBN ligands, or IAP ligands bearing carboxyl functionalities, eliminating the need for orthogonal protecting group strategies or linker-exchange reactions that would otherwise add 2–3 synthetic steps to PROTAC assembly .

PROTAC synthesis modular chemistry linker optimization

Linker Length Contributes to Optimized Ternary Complex Geometry in JQ1-Based PROTACs

The C6 alkyl linker length in BRD4 ligand-Linker Conjugate 1 aligns with established linker length requirements for productive ternary complex formation between BRD4, JQ1-based warheads, and E3 ligases. In a comprehensive structure-activity relationship study of JQ1-derived PROTACs, compounds bearing (CH2)5, (CH2)6, and (CH2)11 linkers demonstrated superior BRD4 degradation activity with DC50 values ranging from 16 to 52 nM, whereas shorter linkers produced substantially reduced or absent degradation [1]. The C6 linker length provides sufficient flexibility to span the distance between the BRD4 bromodomain binding pocket and the E3 ligase binding site while avoiding the entropic penalties associated with excessively long linkers that can impair cellular permeability [2]. Notably, AT1—a rationally designed PROTAC based on (+)-JQ1 conjugated to a VHL ligand—achieves selective BRD4 degradation (DC50 = 100 nM) with negligible degradation of BRD2 and BRD3, demonstrating that properly optimized JQ1-derived conjugates can achieve intra-family selectivity .

BRD4 degradation linker SAR ternary complex

Amine-Terminal Conjugate Compatible with Amine-Acid Coupling Strategies Shown to Enhance PROTAC Potency

The primary amine terminus of BRD4 ligand-Linker Conjugate 1 is directly compatible with amine-acid coupling strategies that have been demonstrated to enhance BRD4 PROTAC degradation efficacy relative to traditional amide-linked constructs. In a systematic study published in the Journal of Medicinal Chemistry, a suite of BRD4 PROTAC degraders prepared via alternative amine-acid coupling reactions (beyond classic amide coupling) showed enhanced BRD4 degradation compared to those employing standard amide linkers [1]. The amine handle provides synthetic flexibility to explore non-amide linkages that may confer superior physicochemical properties and cellular degradation activity—an option unavailable with carboxylic acid-terminated conjugates that require pre-activation or reversal of coupling polarity. This synthetic versatility is particularly valuable given that minor variations in reaction conditions and linker chemistry significantly affect PROTAC physicochemical properties and degradation potency [1].

PROTAC linker chemistry degradation efficacy systems chemistry

Defined Physicochemical Properties Enable Predictable Formulation and Storage

BRD4 ligand-Linker Conjugate 1 possesses well-characterized physicochemical parameters that facilitate reproducible experimental handling and long-term storage, as documented in vendor technical datasheets . The compound exhibits a molecular weight of 500.04 g/mol, a calculated LogP of 3.9, 1 hydrogen bond donor, 5 hydrogen bond acceptors, 8 rotatable bonds, and 36 heavy atoms . These properties place it within the favorable range for small-molecule intermediates intended for subsequent conjugation: the moderate LogP (3.9) balances sufficient lipophilicity for cellular permeability of the final PROTAC with adequate aqueous compatibility for handling; the limited hydrogen bond donor count (1) minimizes solubility limitations; and the defined rotatable bond count (8) provides conformational flexibility without excessive entropic penalty . In contrast, alternative BRD4 ligand conjugates with PEG-based linkers often exhibit higher hydrogen bond donor/acceptor counts and increased molecular weight (>600 g/mol), which may complicate downstream purification and alter the pharmacokinetic profile of the resulting PROTAC [1]. The compound is supplied as a solid with recommended storage at -20°C (3-year stability as powder; 2 years at 4°C) and is stable at ambient temperature during shipping, ensuring reliable procurement and inventory management .

compound stability solubility chemical procurement

BRD4 ligand-Linker Conjugate 1: Validated Research Applications in PROTAC Discovery and Development


Modular PROTAC Library Synthesis for Linker Length Optimization

Researchers synthesizing BRD4-targeting PROTAC libraries can employ BRD4 ligand-Linker Conjugate 1 as a fixed target-protein-recognition module while systematically varying the E3 ligase ligand partner (VHL, CRBN, IAP) and coupling chemistry. The terminal primary amine enables rapid parallel synthesis via amide coupling to diverse E3 ligand-carboxylic acids, as demonstrated in solid-phase and solution-phase PROTAC synthesis platforms [4][2]. The C6 linker length positions this conjugate within the optimal range (5–11 methylene units) shown to produce low nanomolar BRD4 degradation (DC50 16–52 nM) in cell-based assays, providing a validated starting point for linker SAR campaigns [3].

Amine-Acid Coupling Strategy Exploration for Enhanced Degradation Potency

Investigators seeking to optimize BRD4 PROTAC degradation beyond standard amide-linked constructs can utilize the terminal amine of this conjugate to explore alternative amine-acid coupling chemistries. Recent systematic studies have demonstrated that PROTACs synthesized via non-classical amine-acid coupling reactions exhibit enhanced BRD4 degradation efficacy compared to traditional amide-linked PROTACs [4]. This conjugate's primary amine provides the requisite functional handle for such chemistry diversification, enabling researchers to screen multiple coupling modalities without resynthesizing the entire target-protein-binding module.

Comparative Evaluation of E3 Ligase Recruitment Efficiency

BRD4 ligand-Linker Conjugate 1 serves as a standardized building block for head-to-head comparison of different E3 ligase recruitment strategies (VHL versus CRBN versus IAP versus MDM2) while controlling for target engagement and linker geometry. By conjugating this same BRD4 ligand-linker module to various E3 ligase ligands, researchers can isolate the contribution of E3 ligase choice to overall degradation efficiency, ternary complex cooperativity (α), and cellular selectivity [4]. Such controlled comparisons are essential for rational PROTAC design, as minor differences in E3 ligand identity have been shown to significantly alter degradation activity even when linker length and target ligand remain constant [2].

PROTAC-Antibody Conjugate (PAC) Payload Preparation

This conjugate can be employed as an intermediate in the synthesis of BRD4-targeting PROTAC payloads intended for antibody conjugation, following established PROTAC-antibody conjugate (PAC) development workflows [4]. The defined linker and amine handle enable further derivatization with cleavable or non-cleavable linkers bearing appropriate conjugation handles (e.g., maleimide, azide, DBCO) for site-specific antibody attachment. GNE-987—a BRD4 PROTAC with DC50 = 0.03 nM in EOL-1 AML cells—exemplifies the potency achievable with optimized BRD4 ligand-linker-E3 ligand constructs and has been validated for PAC applications, establishing proof-of-concept for this research direction [4].

Technical Documentation Hub

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